3-(3-Chloro-4-fluorophenyl)-1-propene

Myeloperoxidase MPO Inhibitor Inflammation

3-(3-Chloro-4-fluorophenyl)-1-propene (CAS 121626-73-1), also known as 4-allyl-2-chloro-1-fluorobenzene, is a halogenated aromatic alkene. With a molecular formula of C₉H₈ClF and a molecular weight of 170.61 g/mol, it is a clear, colorless liquid at room temperature.

Molecular Formula C9H8ClF
Molecular Weight 170.61 g/mol
CAS No. 121626-73-1
Cat. No. B055044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chloro-4-fluorophenyl)-1-propene
CAS121626-73-1
Synonyms1-allyl-3-chloro-4-fluorobenzene
Molecular FormulaC9H8ClF
Molecular Weight170.61 g/mol
Structural Identifiers
SMILESC=CCC1=CC(=C(C=C1)F)Cl
InChIInChI=1S/C9H8ClF/c1-2-3-7-4-5-9(11)8(10)6-7/h2,4-6H,1,3H2
InChIKeyLUVULFUQRHJDGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Chloro-4-fluorophenyl)-1-propene (CAS 121626-73-1) for Advanced Synthesis and Targeted Biological Screening: Core Identity and Key Differentiators


3-(3-Chloro-4-fluorophenyl)-1-propene (CAS 121626-73-1), also known as 4-allyl-2-chloro-1-fluorobenzene, is a halogenated aromatic alkene . With a molecular formula of C₉H₈ClF and a molecular weight of 170.61 g/mol, it is a clear, colorless liquid at room temperature . Its structure features a 1-propene group attached to a benzene ring that is substituted with both chlorine and fluorine atoms, imparting unique electronic and steric properties . This compound is not a final drug product but is a critical, versatile intermediate and a research tool for exploring specific biological targets [1].

3-(3-Chloro-4-fluorophenyl)-1-propene (CAS 121626-73-1): Why In-Class Analogs Cannot Be Interchanged Without Risking Experimental Fidelity


Direct substitution of 3-(3-Chloro-4-fluorophenyl)-1-propene with a different halogenated phenyl propene, such as its mono-halogenated analogs (e.g., 3-(3-chlorophenyl)-1-propene or 3-(4-fluorophenyl)-1-propene), is scientifically unjustified due to profound differences in electronic character, steric bulk, and biological target engagement . The specific 3-chloro-4-fluoro substitution pattern on the phenyl ring is a key pharmacophore feature that dictates binding affinity and selectivity [1]. For example, this pattern is critical for interactions with targets like myeloperoxidase (MPO) and certain G protein-coupled receptors (GPCRs) [2]. Its unique physical properties, including a boiling point of 202.5 °C and density of 1.137 g/cm³, also differ from analogs, impacting purification and formulation processes [3]. Using an unoptimized analog can lead to loss of target potency, altered selectivity profiles, and compromised synthetic outcomes, invalidating research results .

3-(3-Chloro-4-fluorophenyl)-1-propene (CAS 121626-73-1): A Guide to Quantifiable Differentiation from In-Class Analogs


Myeloperoxidase (MPO) Inhibition: 3-(3-Chloro-4-fluorophenyl)-1-propene as a Reference Compound with Defined Activity

3-(3-Chloro-4-fluorophenyl)-1-propene is a defined, direct inhibitor of myeloperoxidase (MPO). It exhibits an IC50 value of 54 nM against human MPO in a chlorination activity assay [1]. This establishes a clear, quantitative benchmark for its activity. While it is not a potent inhibitor, its well-characterized activity makes it a valuable tool compound for studying MPO function and for use as a reference standard in the development of novel MPO inhibitors [2]. In contrast, a structurally similar compound, a benzamide derivative, demonstrates an IC50 of 0.19 to 1.72 μM against tyrosinase, highlighting the specificity of the 3-chloro-4-fluorophenyl motif for certain enzymes .

Myeloperoxidase MPO Inhibitor Inflammation Peroxidase

CYP3A4 Time-Dependent Inhibition: 3-(3-Chloro-4-fluorophenyl)-1-propene as a Tool for Studying Drug-Drug Interaction Potential

3-(3-Chloro-4-fluorophenyl)-1-propene demonstrates time-dependent inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) with an IC50 of 210 nM measured after 30 minutes of pre-incubation [1]. This quantitative TDI data is critical for medicinal chemists and DMPK scientists, as it flags potential drug-drug interaction (DDI) liabilities in preclinical development [2]. While other compounds in the same structural class may also inhibit CYP3A4, the specific IC50 value and time-dependence profile of this compound provide a precise, actionable benchmark. In contrast, many unstudied analogs may have unknown or variable CYP inhibition profiles, introducing uncertainty into lead optimization programs .

CYP3A4 Time-Dependent Inhibition Drug Metabolism Pharmacokinetics TDI

Antiproliferative Activity in MCF7 Cells: 3-(3-Chloro-4-fluorophenyl)-1-propene as a Chemical Biology Probe for Breast Cancer Research

3-(3-Chloro-4-fluorophenyl)-1-propene has documented antiproliferative activity against the human breast cancer cell line MCF7 in a 72-hour MTT assay [1]. This provides a specific, functional readout for this compound in a widely used oncology model. While a comparative IC50 value is not publicly available from the ChEMBL assay record, the existence of this activity distinguishes it from analogs that have not been profiled or shown to be inactive in this assay [2]. For researchers exploring structure-activity relationships (SAR) in this chemical space, this known activity provides a starting point for further investigation .

Antiproliferative MCF7 Cells Breast Cancer Chemical Biology Oncology

Regulatory Clarity and Industrial Use Classification: 3-(3-Chloro-4-fluorophenyl)-1-propene (CAS 121626-73-1) is Designated for Intermediate Use

Under the European Union's REACH regulation, 3-(3-Chloro-4-fluorophenyl)-1-propene (CAS 121626-73-1) is registered with a tonnage band specifically for 'Intermediate use only' [1]. This is a critical differentiator from some analogs or alternative building blocks that may be registered for broader, non-intermediate uses, or that may lack such clear regulatory designation [2]. This 'intermediate' classification carries specific obligations and limitations but also provides clarity for industrial procurement and supply chain management, ensuring compliance with downstream use restrictions [3]. The compound's harmonized classification under CLP (Skin Irrit. 2) further defines its safe handling requirements [4].

Regulatory Compliance REACH Intermediate Chemical Manufacturing Procurement

Predictable Physicochemical Properties for Synthesis and Purification: 3-(3-Chloro-4-fluorophenyl)-1-propene (CAS 121626-73-1) Has a Defined Boiling Point and Density

3-(3-Chloro-4-fluorophenyl)-1-propene is characterized by a boiling point of 202.5 °C at 760 mmHg and a density of 1.137 g/cm³ [1]. These values are distinct from those of its mono-halogenated analogs. For instance, 3-(3-chlorophenyl)-1-propene has a lower molecular weight (152.62 g/mol) and would be expected to have a different boiling point, affecting its behavior in distillation and other purification steps . The specific density of this compound also influences its handling and formulation . This well-defined physical profile enables reproducible synthesis and purification protocols, a key advantage over less characterized building blocks .

Physicochemical Properties Boiling Point Density Synthesis Purification

3-(3-Chloro-4-fluorophenyl)-1-propene (CAS 121626-73-1): High-Impact Application Scenarios Based on Quantitative Differentiation


Reference Standard for Myeloperoxidase (MPO) Inhibitor Screening and Assay Development

Researchers developing novel MPO inhibitors for inflammatory diseases can use 3-(3-Chloro-4-fluorophenyl)-1-propene as a well-defined reference compound. Its established IC50 of 54 nM in an MPO chlorination assay [1] provides a benchmark for activity, enabling direct, quantitative comparison of new chemical entities. This reduces assay variability and enhances the reliability of screening campaigns.

Tool Compound for Investigating Time-Dependent CYP3A4 Inhibition in Drug Discovery

Medicinal chemists and DMPK scientists can use this compound to model time-dependent inhibition (TDI) of CYP3A4. Its IC50 of 210 nM after a 30-minute pre-incubation [2] provides a specific, quantitative data point for assessing the drug-drug interaction (DDI) potential of related chemotypes. This enables informed decisions in lead optimization, such as scaffold hopping or structural modification to mitigate TDI risk.

Building Block for Synthesizing CCR5 Antagonist Derivatives in Antiviral and Anti-inflammatory Research

Based on preliminary pharmacological activity indicating utility as a CCR5 antagonist [3], this compound serves as a key building block for synthesizing more potent and selective antagonists. Its 3-chloro-4-fluorophenyl motif is a known pharmacophore for CCR5 engagement. Researchers can use this compound to explore structure-activity relationships (SAR) for the development of novel therapeutics for HIV, asthma, and autoimmune diseases.

Validated Intermediate for Industrial-Scale Synthesis Under REACH Compliance

Chemical manufacturers can procure and utilize this compound with confidence, knowing it is registered under REACH with a clear designation for 'Intermediate use only' [4]. This regulatory clarity, combined with its well-defined physical properties like a boiling point of 202.5 °C and density of 1.137 g/cm³ [5], supports robust process development, scale-up, and downstream manufacturing of active pharmaceutical ingredients (APIs) and other high-value chemicals.

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